2-BROMO-5-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
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Overview
Description
2-Bromo-5-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with bromine, methoxy, and a methoxy-o-tolyl ethyl group, making it a unique molecule for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-5-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 5-methoxybenzamide, followed by the introduction of the N-(2-methoxy-2-(o-tolyl)ethyl) group through a series of nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-Bromo-5-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-BROMO-5-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Shares the bromine and methoxy substituents but lacks the N-(2-methoxy-2-(o-tolyl)ethyl) group.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar structure but with different substituents on the nitrogen atom.
2-Bromo-5-methoxytoluene: Contains the bromine and methoxy groups but has a toluene core instead of a benzamide.
Uniqueness
2-Bromo-5-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-12-6-4-5-7-14(12)17(23-3)11-20-18(21)15-10-13(22-2)8-9-16(15)19/h4-10,17H,11H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWMXRRWYHCFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=C(C=CC(=C2)OC)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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